3-(1-Cyanoethyl)benzoic acid
Overview
Description
“3-(1-Cyanoethyl)benzoic acid” is a type of benzoic acid that can be used to screen cobalt-containing nitrile hydratases (NHases) . It has a linear formula of CH3CH(CN)C6H4CO2H and a molecular weight of 175.18 .
Synthesis Analysis
The synthesis of “this compound” involves several steps. In one method, 3-cyanogen methyl-toluate, methylcarbonate, and salt of wormwood are added in a dry autoclave. The mixture is slowly warmed up to 300°C under stirring, and the reaction is incubated for 10 hours at a pressure below 6MPa .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H9NO2 . Its average mass is 175.184 Da, and its monoisotopic mass is 175.063324 Da .
Physical and Chemical Properties Analysis
The melting point of “this compound” is between 145-148°C . Its molecular weight is 175.18 .
Scientific Research Applications
Liquid Crystalline Properties
- Mesogenic Benzoic Acids: New benzoyloxybenzoic acids, such as 3-(4-cyano-benzyloxycarbonyl)-4-(4-n-octyloxybenzoyloxy)benzoic acid, show liquid crystalline behavior at high temperatures, expanding the understanding of mesogens exhibiting nematic and smectic phases (Weissflog et al., 1996).
Benzoic Acid in Foods and Additives
- Natural Occurrence and Use: Benzoic acid derivatives, including 3-(1-Cyanoethyl)benzoic acid, are found naturally in plant and animal tissues and used as preservatives in various products. This paper covers the occurrence, uses, exposure, and controversy surrounding benzoic acid and its derivatives (del Olmo et al., 2017).
Biosynthesis in Plants and Bacteria
- Role in Biosynthetic Pathways: Benzoic acid, a component in many natural products, plays a significant role in biosynthesis. The paper discusses its formation via pathways such as the β-oxidation-type pathway and its role in eukaryotes and prokaryotes (Hertweck et al., 2001).
Pharmaceutical Research
- Thermodynamic Study for Drug Substances: Benzoic acid is considered a model compound in pharmaceutical research. The study of its phase behavior is crucial for stability and solubility in drug formulations (Reschke et al., 2016).
Anaerobic Utilization in Methane Fermentation
- Pathway in Methanogenic Consortium: The anaerobic utilization of benzoic acid, including its intermediates and derivatives in methane fermentation, reveals potential pathways and suggests intermediates before ring rupture (Keith et al., 1952).
Antibacterial Activity
- Novel Derivative Synthesis and Testing: The synthesis and testing of novel 3-Hydroxy benzoic acid derivatives,which can potentially include this compound, have been explored for their antibacterial properties. Such derivatives show promise in the development of new drug candidates and chemotherapeutic agents (Satpute et al., 2018).
Luminescent Properties in Coordination Compounds
- Influence on Photophysical Properties: Research on lanthanide-based coordination compounds assembled from benzoic acid derivatives, including this compound, demonstrates the impact of various substituents on the luminescent properties of these compounds. This has implications for the development of materials with specific photophysical characteristics (Sivakumar et al., 2010).
Bacterial Metabolism
- Formation of Catechol in Bacteria: The conversion of benzoic acid to catechol in bacteria, involving intermediates and enzymes, is significant in understanding the metabolic pathways of benzoic acid derivatives in microorganisms (Reiner, 1971).
Gas Sensing Property
- Coordination Polymers for Gas Sensing: The synthesis of coordination polymers from benzoic acid derivatives, including this compound, has potential applications in gas sensing technology. The study of their structures and properties can lead to the development of new sensors (Rad et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(1-Cyanoethyl)benzoic acid is cobalt-containing nitrile hydratases (NHases) . These enzymes are involved in the hydration of nitriles to amides, a critical step in the metabolism of many organic compounds .
Mode of Action
This compound interacts with NHases, influencing their activity .
Biochemical Pathways
The action of this compound on NHases affects the metabolic pathways involving the hydration of nitriles to amides . This can have downstream effects on various biochemical processes, including the metabolism of certain drugs and environmental compounds .
Pharmacokinetics
Like other benzoic acid derivatives, it is likely to be absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in the urine . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with NHases . By modulating the activity of these enzymes, it can influence the metabolism of nitriles, potentially affecting cellular processes that depend on these compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH and temperature can affect enzyme activity and stability . Additionally, the presence of other compounds (e.g., inhibitors or activators) can also modulate the compound’s action .
Properties
IUPAC Name |
3-(1-cyanoethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(6-11)8-3-2-4-9(5-8)10(12)13/h2-5,7H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYIYPWRXROPSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863557 | |
Record name | 3-(1-Cyanoethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5537-71-3 | |
Record name | 3-(1-Cyanoethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5537-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Cyanoethyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005537713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5537-71-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(1-Cyanoethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-(1-cyanoethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(1-CYANOETHYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PN2M0G40N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.